L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl-
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Overview
Description
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- is a peptide compound composed of the amino acids histidine, serine, proline, and arginine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts.
Coupling: The activated amino acid is coupled to the resin-bound peptide chain.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- can undergo various chemical reactions, including:
Oxidation: The histidine and arginine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to thiols.
Substitution: Amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.
Scientific Research Applications
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- has several applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and enzyme activity.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of peptide-based materials and coatings.
Mechanism of Action
The mechanism of action of L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- involves its interaction with specific molecular targets. The peptide can bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways depend on the biological context and the specific target proteins involved.
Comparison with Similar Compounds
Similar Compounds
- L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-
- L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl-
Uniqueness
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, stability, and reactivity, making it suitable for specific applications.
Properties
CAS No. |
872617-49-7 |
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Molecular Formula |
C26H45N13O7 |
Molecular Weight |
651.7 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C26H45N13O7/c27-15(12-40)23(44)39-9-3-6-19(39)22(43)37-17(5-2-8-34-26(30)31)20(41)36-16(4-1-7-33-25(28)29)21(42)38-18(24(45)46)10-14-11-32-13-35-14/h11,13,15-19,40H,1-10,12,27H2,(H,32,35)(H,36,41)(H,37,43)(H,38,42)(H,45,46)(H4,28,29,33)(H4,30,31,34)/t15-,16-,17-,18-,19-/m0/s1 |
InChI Key |
FWSKEARSGNHBJR-VMXHOPILSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CN=CN2)C(=O)O |
Origin of Product |
United States |
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